3-Methyl Clobazam
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,3-dimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-16(21)19(2)14-9-8-12(18)10-15(14)20(17(11)22)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXKWQZPMOCDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-16-1 | |
| Record name | 3-Methylclobazam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLCLOBAZAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K27XX5A6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Derivatization Strategies
Synthetic Pathways for 3-Methyl Clobazam and Analogues
The synthesis of this compound, chemically known as 7-chloro-1,3-dimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione, can be approached through modification of existing benzodiazepine (B76468) cores or via ground-up de novo synthesis.
The synthesis of this compound from the parent compound, Clobazam, would logically proceed via methylation, not demethylation. Clobazam already possesses a methyl group at the N-1 position. The target compound, this compound, contains an additional methyl group at the C-3 position.
A plausible synthetic route involves the direct alkylation of a suitable precursor. For instance, the C-3 position of the benzodiazepine ring system can be alkylated under appropriate basic conditions. The synthesis would likely start with 8-chloro-1-phenyl-1H-benzo[b] gpatindia.comchemisgroup.usdiazepine-2,4(3H,5H)-dione, the N-1 demethylated precursor to Clobazam. This intermediate could first be methylated at the C-3 position using a reagent like methyl iodide in the presence of a base, followed by methylation at the N-1 position to yield the final this compound product.
De novo synthesis offers a versatile route to this compound and its analogues, allowing for precise control over the final structure. This approach is fundamental for creating reference standards for impurity analysis and for detailed structural characterization. researchgate.net A general strategy for the 1,5-benzodiazepine core involves a condensation and cyclization sequence. gpatindia.com
A hypothetical de novo pathway for this compound would be adapted from the known synthesis of Clobazam:
Starting Material Synthesis : The process could begin with the reaction of 2-amino-5-chlorobenzophenone (B30270) with a derivative of the amino acid alanine (B10760859) (which would provide the C-3 methyl group), as opposed to glycine (B1666218) used for Clobazam synthesis.
Cyclization : The resulting intermediate would then be cyclized to form the seven-membered diazepine (B8756704) ring.
N-Alkylation : The final step would involve the methylation of the nitrogen at the N-1 position to yield 7-chloro-1,3-dimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione.
Alternatively, a pathway could involve reacting 5-chloro-2-nitro-N-phenylaniline with a substituted monoalkyl malonate, specifically methylmalonyl chloride, to introduce the C-3 methyl group. gpatindia.com This would be followed by reduction of the nitro group and subsequent cyclization to form the benzodiazepine ring. gpatindia.com
Structural elucidation of the synthesized compound would be confirmed using standard analytical techniques:
Mass Spectrometry (MS) : To verify the molecular weight (314.77 g/mol ) and fragmentation pattern. cymitquimica.com
Infrared (IR) Spectroscopy : To identify key functional groups such as the carbonyl groups of the dione (B5365651) structure.
Structure-Activity Relationship (SAR) Studies for Benzodiazepine Scaffold Modifications
The pharmacological profile of benzodiazepines is highly sensitive to structural changes. SAR studies investigate how specific modifications, such as the introduction of a methyl group at the C-3 position, alter the compound's interaction with its biological targets, primarily the GABA-A receptors.
The benzodiazepine binding site is located at the interface between the α and γ subunits of the GABA-A receptor. nih.gov The affinity and selectivity for different α-subunit isoforms (α1, α2, α3, α5) are key determinants of a compound's pharmacological effects.
General SAR at the C-3 Position:
Polarity and Duration of Action : Substitution at the C-3 position significantly impacts pharmacokinetics. A hydroxyl (-OH) group at this position, as seen in lorazepam and oxazepam, increases polarity, facilitating faster metabolism and resulting in a shorter duration of action. egpat.comyoutube.com
Conformational Effects : The introduction of a substituent at the C-3 position can influence the conformation of the seven-membered diazepine ring. Studies on 1,4-benzodiazepines have shown that a C-3 methyl group can stabilize specific ring conformations. quora.com The stereochemistry of this substituent is critical; for example, an (S)-3-methyl group may stabilize one conformation, while an (R)-3-methyl group stabilizes another, leading to different receptor affinities. quora.com This suggests that different benzodiazepine chemotypes may adopt distinct binding modes within the GABA-A receptor. nih.gov
For context, the binding affinities of Clobazam and its primary active metabolite, N-desmethylclobazam, for various human GABA-A receptor subtypes are presented below. The introduction of a 3-methyl group would be expected to modulate these values.
| Compound | Ki (nM) at α1β2γ2 | Ki (nM) at α2β2γ2 | Ki (nM) at α3β2γ2 | Ki (nM) at α5β2γ2 |
|---|---|---|---|---|
| Clobazam | 753 | 205 | >1000 | 443 |
| N-desmethylclobazam (Norclobazam) | 668 | 147 | >1000 | 327 |
Table 1: Binding affinities (Ki values) of Clobazam and N-desmethylclobazam for different GABA-A receptor subtypes. nih.gov Lower Ki values indicate higher binding affinity.
Both Clobazam and its metabolite show a significantly greater affinity for receptors containing the α2 subunit compared to the α1 subunit. nih.gov The addition of a methyl group at the C-3 position in this compound could potentially alter this selectivity profile, which would be a key area of investigation in SAR studies.
The development of research probes from a core structure like this compound is essential for studying receptor distribution, density, and occupancy in vitro and in vivo. These probes are typically created by incorporating a reporter moiety, such as a radionuclide for imaging or a fluorescent tag.
Design Strategies:
Radiolabeling for Imaging : For Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, a derivative of this compound would need to be synthesized with a radionuclide like Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), or Iodine-123 (¹²³I). mdpi.com This often requires designing a synthetic precursor that allows for the late-stage introduction of the radioisotope. For example, a nitro or bromo substituent could be placed on the phenyl ring at the C-5 position to serve as a leaving group for radiofluorination or radioiodination reactions.
Fluorescent Probes : For in vitro assays or microscopy, a fluorescent dye could be attached. This would involve synthesizing a this compound analogue with a reactive functional group (e.g., an amino or carboxylic acid group) on a non-critical part of the molecule, which can then be conjugated to a fluorophore. researchgate.net
Synthetic Approach: A synthetic scheme for a radiolabeled probe would involve a multi-step process. For an ¹⁸F-labeled probe, a precursor such as a nitro-substituted this compound analogue would be synthesized via the de novo pathway. This precursor would then be subjected to nucleophilic substitution with [¹⁸F]fluoride in the final step of the synthesis to produce the radiotracer for imaging studies. The entire process must be adaptable to automation in a radiochemistry module to handle the short half-life of the radionuclide. researchgate.net
Molecular Pharmacology and Receptor Interaction Mechanisms
Gamma-Aminobutyric Acid Type A (GABAᴀ) Receptor Modulation by N-Desmethylclobazam
N-desmethylclobazam exerts its effects by acting as a positive allosteric modulator (PAM) at GABAᴀ receptors. This mechanism involves binding to a site distinct from the GABA binding site, thereby enhancing the receptor's response to GABA.
N-desmethylclobazam potentiates GABAergic neurotransmission by binding to the benzodiazepine (B76468) site on GABAᴀ receptors nih.govpharmgkb.orgresearchgate.netwikipedia.orgplos.orgmdpi.com. This binding allosterically increases the affinity of the receptor for GABA or enhances the efficacy of GABA binding nih.govresearchgate.netwikipedia.orgplos.orgdrugbank.comsemanticscholar.org. The consequence of this modulation is an increased influx of chloride ions through the receptor's associated ion channel. This chloride influx leads to hyperpolarization of the neuronal membrane, raising the threshold for action potential generation and thereby reducing neuronal excitability nih.govresearchgate.netwikipedia.orgdrugbank.com. N-desmethylclobazam is considered a partial agonist compared to the full agonists typically seen with 1,4-benzodiazepines nih.gov. Studies have shown that N-desmethylclobazam potentiates GABA EC20-evoked responses in a concentration-dependent manner plos.org.
A key characteristic of N-desmethylclobazam's pharmacology is its differential affinity for various GABAᴀ receptor subtypes, particularly concerning the α subunit composition. Research indicates that N-desmethylclobazam exhibits significantly greater binding affinities for receptors containing the α2 subunit compared to those containing the α1 subunit nih.govresearchgate.net. This contrasts with some 1,4-benzodiazepines, such as clonazepam, for which no such distinction between α1 and α2 receptor binding affinity was observed nih.govresearchgate.net. The α1 subunit is generally associated with sedative and amnesic effects, while the α2 subunit is linked to anxiolytic and anticonvulsant properties researchgate.netwikipedia.orgresearchgate.net. N-desmethylclobazam's preferential binding to α2-containing receptors is thought to contribute to its potentially reduced sedative profile compared to other benzodiazepines nih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.netresearchgate.net.
Table 1: Binding Affinities (Ki values) of N-Desmethylclobazam at Human GABAᴀ Receptor Subtypes
| Receptor Subtype | N-Desmethylclobazam (Ki, nM) |
| α1β2γ2S | 10.1 ± 1.1 |
| α2β2γ2S | 4.3 ± 0.4 |
| α3β2γ2S | 13.7 ± 1.5 |
| α5β2γ2S | 8.6 ± 0.9 |
Data derived from studies using ³H-flumazenil as a tracer on recombinant human GABAᴀ receptor complexes nih.gov.
Electrophysiological studies using heterologous expression systems, such as Xenopus laevis oocytes and HEK293 cells, have provided detailed insights into the functional properties of N-desmethylclobazam. In Xenopus oocytes, N-desmethylclobazam was found to potentiate GABA EC20-evoked currents across various human GABAᴀ receptor subtypes, including α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S plos.org. The EC50 values for N-desmethylclobazam at these receptor subtypes were generally in the nanomolar range (100–300 nM), with comparable degrees of potentiation observed at saturating concentrations plos.org.
Interestingly, N-desmethylclobazam demonstrated significantly lower potency (in the micromolar range) at the α6β2δ GABAᴀ receptor compared to the α1,2,3,5β2γ2S subtypes. However, it exhibited high efficacy in potentiating signaling at the α6β2δ receptor, a characteristic that distinguishes it from some other benzodiazepines plos.org.
Table 2: Functional Potentiation of N-Desmethylclobazam at Human GABAᴀ Receptor Subtypes
| Receptor Subtype | N-Desmethylclobazam EC50 (nM) | N-Desmethylclobazam Efficacy (% of max GABA response) |
| α1β2γ2S | 180 ± 30 | 42 ± 4 |
| α2β2γ2S | 220 ± 40 | 45 ± 4 |
| α3β2γ2S | 280 ± 50 | 40 ± 4 |
| α5β2γ2S | 250 ± 40 | 54 ± 5 |
| α6β2δ | 1800 ± 300 (µM) | 72 ± 7 |
Data derived from studies using Xenopus oocytes, measuring potentiation of GABA EC20-evoked currents plos.org.
Comparative Receptor Pharmacology with Parent Clobazam and Other Benzodiazepines
When compared to its parent compound, clobazam, and other benzodiazepines, N-desmethylclobazam exhibits distinct pharmacokinetic and pharmacodynamic properties.
N-desmethylclobazam is characterized by a longer plasma half-life (71–82 hours) compared to clobazam (36–42 hours), and its plasma concentrations are typically higher than those of the parent drug pharmgkb.orgwikipedia.org. In terms of receptor interaction, N-desmethylclobazam has shown similar or marginally higher functional responses at recombinant human GABAᴀ receptors compared to diazepam researchgate.netresearchgate.net. Its efficacy in potentiating α6β2δ receptor signaling is notably higher than that of clonazepam plos.org. Furthermore, N-desmethylclobazam demonstrates a preference for α2-containing receptors over α1-containing receptors, a profile that differs from diazepam and clobazam, which potentiate both sedating α1 and antihyperalgesic α2 receptors with similar efficacies researchgate.net. This differential binding profile suggests that N-desmethylclobazam may possess an improved therapeutic window for antihyperalgesic effects due to its reduced impact on α1 subunits associated with sedation researchgate.net.
The functional fingerprint of N-desmethylclobazam is largely defined by its selective modulation of GABAᴀ receptor subtypes. It exhibits functional selectivity for GABAᴀ receptors containing α2, α3, and α5 subunits researchgate.netresearchgate.netuzh.ch. This selectivity, particularly its preference for α2 over α1 subunits, is hypothesized to underpin its potential for reduced sedative and amnesic side effects, which are often mediated by α1 subunit interactions nih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.netresearchgate.net. While N-desmethylclobazam demonstrates non-selective modulation at α1,2,3,5β2γ2S GABAᴀ receptors, its high efficacy at α6β2δ receptors represents a unique aspect of its functional profile plos.org. This selective interaction pattern across different GABAᴀ receptor complexes may correlate with its specific clinical efficacies and adverse effect profiles compared to other benzodiazepines nih.govresearchgate.net.
Preclinical Pharmacokinetics and Biotransformation Pathways
In Vitro Metabolic Stability and Enzyme Kinetics
The metabolic fate of Clobazam, and by extension its key metabolite N-desmethylclobazam, is primarily governed by hepatic enzyme systems, particularly the cytochrome P450 (CYP) superfamily. Understanding these pathways is crucial for predicting the compound's behavior in vivo.
The initial and major metabolic step for Clobazam involves N-demethylation, yielding the pharmacologically active metabolite, N-desmethylclobazam wikipedia.orgdrugbank.comresearchgate.netnih.gov. This biotransformation is predominantly mediated by hepatic CYP enzymes. Specifically, CYP3A4 has been identified as the primary isoenzyme responsible for the N-demethylation of Clobazam. Additionally, CYP2C19 and CYP2B6 contribute to this metabolic pathway, albeit to a lesser extent wikipedia.orgdrugbank.comresearchgate.net.
Furthermore, N-desmethylclobazam itself undergoes further metabolism. The polymorphic enzyme CYP2C19 plays a significant role in the subsequent metabolism of N-desmethylclobazam drugbank.comnih.gov. This involvement of a polymorphic enzyme suggests that metabolic rates and plasma concentrations of N-desmethylclobazam can vary considerably among individuals, depending on their CYP2C19 genotype drugbank.com.
Table 1: CYP Isoenzyme Involvement in Clobazam Metabolism to N-desmethylclobazam
| Cytochrome P450 Isoenzyme | Role in N-demethylation of Clobazam | Metabolism of N-desmethylclobazam |
| CYP3A4 | Primary | Not specified |
| CYP2C19 | Lesser extent | Major |
| CYP2B6 | Lesser extent | Not specified |
| CYP2C9 | Not specified | Not specified |
Beyond N-demethylation, Clobazam also undergoes hydroxylation. A significant metabolite formed through this pathway is 4′-hydroxyclobazam wikipedia.orgdrugbank.com. The formation of 4′-hydroxyclobazam is primarily catalyzed by CYP2C18 and CYP2C19 wikipedia.org. While the search results indicate the formation of these key metabolites from Clobazam, specific details regarding further hydroxylation pathways of N-desmethylclobazam were not extensively detailed within the provided snippets. The primary focus of the available literature is on the formation of N-desmethylclobazam and 4′-hydroxyclobazam from the parent compound, Clobazam.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for isolating and quantifying 3-Methyl Clobazam within complex research matrices. These techniques allow for the determination of its purity, identification, and concentration, which are essential for understanding its role as an impurity or metabolite.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing compounds like this compound due to its versatility and sensitivity. Method development typically focuses on optimizing separation by selecting appropriate stationary phases, mobile phase compositions, flow rates, and detection wavelengths. Validation ensures the method's reliability for research applications, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Research into Clobazam and its related substances often employs reversed-phase HPLC, commonly utilizing C18 stationary phases. Mobile phases typically consist of a mixture of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers, often with modifiers like formic acid or phosphate (B84403) salts to control pH and improve peak shape. Detection is frequently performed using UV-Vis spectrophotometry, with wavelengths around 226-230 nm being common for benzodiazepine (B76468) structures. While specific published HPLC parameters for this compound as a sole analyte in research samples are not extensively detailed in the provided search results, methods developed for Clobazam and its impurities often involve mobile phases such as acetonitrile and water mixtures (e.g., 60:40 v/v or 57:43 v/v) at flow rates around 0.8-1.0 mL/min, with retention times for Clobazam typically observed around 8-15 minutes on C18 columns. Validation studies for Clobazam and its metabolite N-desmethylclobazam have demonstrated linearity over concentration ranges of 20–500 ng/mL for Clobazam, with LODs as low as 5 ng/mL and LOQs around 20 ng/mL. These parameters provide a benchmark for developing methods for related compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for trace analysis of this compound in complex biological or pharmaceutical matrices. This technique couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry.
LC-MS/MS methods for Clobazam and its metabolite N-desmethylclobazam commonly employ positive electrospray ionization (ESI) and are operated in multiple reaction monitoring (MRM) mode on triple quadrupole mass spectrometers. This allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and enhancing specificity. For Clobazam, validated concentration ranges have been reported from 20 to 2000 ng/mL, with lower limits of quantification (LLOQ) around 20 ng/mL. While specific MRM transitions for this compound are not explicitly detailed, the general approach involves identifying characteristic fragment ions derived from its molecular ion. The method development for such compounds often involves optimizing mobile phase composition (e.g., formic acid in ammonium (B1175870) formate (B1220265) buffer with acetonitrile), flow rates (e.g., 600 µL/minute), and injection volumes (e.g., 5 µL) for efficient chromatographic separation prior to mass spectrometric detection.
Gas Chromatography (GC) Applications in Research Samples
Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of pharmaceutical compounds. However, due to the polarity and potential for thermal degradation of benzodiazepines and their derivatives, GC analysis often requires derivatization to increase volatility and thermal stability.
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic and spectrometric techniques are crucial for confirming the identity and elucidating the structure of this compound, particularly in research settings where its synthesis or presence as an impurity needs rigorous verification.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Research studies focused on identifying and characterizing impurities of Clobazam have utilized NMR spectroscopy extensively. For instance, one study employed ¹H, ¹³C, DEPT, HSQC, HMBC, and COSY NMR to confirm the structures of Clobazam impurities. While the specific NMR spectral data (chemical shifts, coupling constants) for this compound are not explicitly provided in the search results, the application of these techniques to related Clobazam impurities demonstrates their utility for structural elucidation. For example, ¹H NMR would reveal characteristic signals for the aromatic protons, the methyl group protons, and any protons on the chiral center, while ¹³C NMR would provide information on the carbon skeleton, including carbonyl carbons and aromatic carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They are useful for identifying characteristic absorption bands or scattering peaks associated with specific chemical bonds and molecular vibrations, aiding in the identification and confirmation of this compound.
While specific IR or Raman spectra for this compound are not detailed in the provided search snippets, these techniques are standard for the characterization of organic compounds. IR spectroscopy would typically show absorption bands corresponding to C=O stretching (carbonyl groups), C-N stretching, C-Cl stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). Raman spectroscopy would provide complementary information on molecular vibrations. These spectral fingerprints can be compared against reference standards or theoretical predictions for structural confirmation in research contexts.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental for elucidating the precise three-dimensional structure and electronic characteristics of a molecule. These methods, primarily Density Functional Theory (DFT), are employed to optimize molecular geometries, calculate bond lengths, bond angles, and dihedral angles, and determine electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap) and charge distributions.
Studies on Clobazam have utilized DFT methods, such as B3LYP, often in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p), to predict its molecular geometry and vibrational frequencies updatepublishing.combeilstein-journals.orgresearchgate.netresearchgate.net. These calculations aim to reproduce experimental spectroscopic data, providing validation for the theoretical models. For instance, DFT calculations on Clobazam have shown good agreement with experimental vibrational spectra, with correlation coefficients for frequencies reported as high as 0.999 updatepublishing.com. Such studies also explore electronic properties like Mulliken charges and molecular electrostatic potentials (MEP), which are crucial for understanding reactivity and intermolecular interactions researchgate.net. While specific quantum chemical calculations for 3-Methyl Clobazam were not found in the reviewed literature, the methodologies applied to Clobazam are directly transferable for investigating its structural and electronic landscape.
Table 6.1: Representative Quantum Chemical Calculation Parameters for Clobazam
| Study | Compound | DFT Method | Basis Set | Key Calculated Properties | Notes on Geometry/Electronic Structure |
| updatepublishing.com | Clobazam | B3LYP | 6-31G(d,p) | Molecular geometry, vibrational frequencies | Optimized bond angles compared to experimental; good linearity (0.999 correlation coefficient) |
| researchgate.net | Clobazam | B3LYP | 6-311G(d,p) | HOMO-LUMO energies, NMR chemical shifts, Mulliken charges, MEP | Electronic properties, charge distribution studied |
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule interacts with biological targets, such as receptors or enzymes. These simulations help in understanding binding modes, affinities, and the stability of ligand-receptor complexes, which is critical for drug discovery and development.
Clobazam, a known modulator of the GABA-A receptor, has been a subject of molecular docking studies. These simulations have investigated its binding to the GABA-A receptor α1 subunit and the GABA-A receptor associated protein (1KJT) researchgate.netamazonaws.comamazonaws.comijpsr.com. Docking scores, which represent the predicted binding affinity, have been reported for Clobazam, with values such as -5.2598 kcal/mol when docked to the GABA-A receptor associated protein using the VLife MDS software amazonaws.comamazonaws.comijpsr.com. The simulations identify key interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonds, that stabilize the complex between the ligand and the receptor amazonaws.comijpsr.com. Molecular dynamics simulations, though less frequently reported for Clobazam in this context, can further refine these predictions by assessing the stability of the complex over time researchgate.netdibru.ac.in. While direct docking studies for this compound were not found, its structural similarity to Clobazam suggests that similar binding mechanisms and interactions with GABAergic targets could be anticipated.
Table 6.2: Representative Molecular Docking Results for Clobazam
| Study | Target | Docking Software/Method | Docking Score (Clobazam) | Key Interactions Identified |
| researchgate.net | GABA-A receptor α1 subunit | AutoDock Vina | Not explicitly stated | Binding affinities, hydrogen bonds, molecular interactions |
| amazonaws.comamazonaws.comijpsr.com | GABA-A receptor associated protein (1KJT) | VLife MDS | -5.2598 | Van der Waals, hydrophobic, hydrogen bonds |
Prediction of Pharmacokinetic Parameters and Metabolic Hotspots
Predicting pharmacokinetic (PK) parameters and identifying potential metabolic hotspots are crucial steps in assessing a drug candidate's viability. Computational methods can estimate parameters such as lipophilicity (e.g., XLogP3), absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
For this compound, computational descriptors have been generated, including an XLogP3 value of 2.7, indicating a moderate level of lipophilicity nih.gov. The molecular weight is calculated to be 320.72 g/mol nih.gov. Studies on Clobazam highlight its metabolism primarily to N-desmethylclobazam, a process often mediated by cytochrome P450 enzymes, particularly CYP2C19 drugbank.comuky.edunih.gov. The elimination half-lives for Clobazam are reported to be between 36-42 hours, while its major metabolite, N-desmethylclobazam, has a longer half-life of 71-82 hours drugbank.com. Clobazam also exhibits significant plasma protein binding, approximately 80-90% drugbank.com. These predicted and observed pharmacokinetic characteristics for Clobazam provide a comparative basis for understanding the potential absorption, distribution, and metabolic fate of this compound, although specific computational predictions for its metabolic pathways and hotspots would require dedicated studies.
Preclinical Investigational Applications and Future Research Directions
Role as a Pharmacological Tool Compound in Receptor Research
There is no information detailing the use of 3-Methyl Clobazam as a tool compound for receptor research in the provided results.
Unaddressed Research Gaps and Methodological Challenges in Preclinical Studies
Without initial preclinical studies on this compound, it is not possible to identify specific research gaps or methodological challenges.
To fulfill the user's request accurately, specific research studies investigating "this compound" would be required. The current body of provided evidence is insufficient to construct the requested article.
Q & A
Basic Research Questions
Q. What are the primary cytochrome P450 enzymes responsible for clobazam metabolism, and how do they influence its pharmacokinetics?
- Answer: Clobazam is metabolized primarily via CYP3A4 (demethylation) and CYP2C19 (hydroxylation). CYP3A4 exhibits the highest intrinsic clearance (CLint = 214 µL/min/nmol) for demethylation, while CYP2C19 contributes to both demethylation (CLint = 36.1 µL/min/nmol) and hydroxylation of its major metabolite, N-desmethylclobazam (NCLB). These enzymes dictate interindividual variability in plasma concentrations, particularly in patients with CYP2C19 polymorphisms .
Q. What is the role of N-desmethylclobazam (NCLB) in clobazam’s therapeutic efficacy and safety profile?
- Answer: NCLB, the primary active metabolite of clobazam, has a longer half-life (79 hours vs. 36 hours for clobazam) and contributes significantly to anticonvulsant effects. However, elevated NCLB levels due to CYP2C19 inhibition (e.g., by cannabidiol) correlate with increased adverse effects like somnolence. Methodologically, NCLB levels are monitored via LC-MS/MS or HPLC to optimize dosing regimens .
Q. Which analytical methods are validated for quantifying clobazam and its metabolites in pharmacokinetic studies?
- Answer: Reverse-phase HPLC (RP-HPLC) with UV detection (λmax = 232 nm) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, RP-HPLC achieves >98% accuracy in tablet dosage forms, while LC-MS/MS enables sensitive detection in plasma matrices at nanogram concentrations .
Q. How are single-arm meta-analyses designed to evaluate clobazam’s efficacy in refractory epilepsy?
- Answer: Studies like the 2024 meta-analysis (18 single-arm trials, n = 1,424 children) use RevMan 5.3 software for pooled efficacy rates. Sensitivity analyses address heterogeneity by excluding outliers, and quality assessment follows non-randomized controlled trial (nRCT) criteria (e.g., Newcastle-Ottawa Scale) to minimize bias .
Advanced Research Questions
Q. How do CYP2C19 genetic polymorphisms impact NCLB plasma concentrations, and what methodologies assess these variations?
- Answer: CYP2C192 allele carriers exhibit 30–50% higher NCLB/clobazam metabolic ratios. Genotyping via PCR-RFLP or next-generation sequencing is paired with population pharmacokinetic (PopPK) modeling to quantify allele-specific clearance rates. For example, PopPK analyses in epileptic cohorts (n = 22) identified CYP2C192 as a predictor of NCLB accumulation .
Q. What experimental designs mitigate confounding factors in studying clobazam-CBD interactions?
- Answer: Randomized crossover trials with stratified randomization by CYP2C19 genotype control for metabolic variability. Pharmacokinetic/pharmacodynamic (PK/PD) modeling isolates CBD’s CYP2C19 inhibition effects, while Bayesian hierarchical models account for trial heterogeneity (e.g., valproate co-administration). Post hoc analyses of seizure diaries and liver function tests (ALT/AST) further delineate interaction mechanisms .
Q. Why do clobazam’s pharmacokinetic profiles differ across species, and how does this influence preclinical-to-clinical translation?
- Answer: In rats, 70% of clobazam-derived radioactivity is excreted in feces, while dogs and monkeys excrete >75% renally. These differences arise from species-specific CYP expression and enterohepatic recirculation patterns. Preclinical studies must use allometric scaling adjusted for protein binding (66–85% in humans vs. 66% in rats) to predict human doses .
Q. How are contradictory efficacy outcomes in clobazam add-on trials for generalized vs. focal epilepsy resolved?
- Answer: Contradictions arise from underpowered subgroup analyses (n < 50 for generalized epilepsy). Bayesian network meta-analyses (NMAs) weight studies by sample size and quality, while machine learning algorithms (e.g., random forests) identify covariates (e.g., seizure type, comedications) that modulate response. Sensitivity analyses exclude trials with high attrition bias .
Q. What methodologies validate clobazam’s lack of enzyme induction during long-term use?
- Answer: In vitro assays using human hepatocytes measure CYP3A4/2C19 activity after 7-day clobazam exposure. In vivo, longitudinal PopPK models assess autoinduction via clearance rate trends. Monkey studies (6-month dosing) confirmed no CYP3A4 induction, supporting clinical safety .
Key Considerations for Researchers
- Contradictory Evidence: Species-specific excretion routes (feces vs. urine) complicate preclinical-to-clinical extrapolation; use physiologically based pharmacokinetic (PBPK) models to adjust for interspecies differences .
- Methodological Gaps: Limited data on clobazam’s effects in severe hepatic impairment; conduct in vitro microsomal studies with human liver tissues to address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
